molecular formula C14H23IN4O3 B14026230 1-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)-3-methyl-1H-imidazol-3-ium iodide

1-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)-3-methyl-1H-imidazol-3-ium iodide

Cat. No.: B14026230
M. Wt: 422.26 g/mol
InChI Key: JQHJKXFBDIQGLS-UHFFFAOYSA-M
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Description

1-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)-3-methyl-1H-imidazol-3-ium iodide is a complex organic compound that features a piperazine ring, an imidazole ring, and a tert-butoxycarbonyl protecting group

Preparation Methods

The synthesis of 1-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)-3-methyl-1H-imidazol-3-ium iodide typically involves multiple steps. The process begins with the protection of piperazine using tert-butoxycarbonyl chloride to form tert-butoxycarbonyl piperazine. This intermediate is then reacted with 3-methyl-1H-imidazole-3-ium iodide under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction .

Chemical Reactions Analysis

1-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)-3-methyl-1H-imidazol-3-ium iodide can undergo various chemical reactions, including:

Scientific Research Applications

1-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)-3-methyl-1H-imidazol-3-ium iodide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)-3-methyl-1H-imidazol-3-ium iodide involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

1-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)-3-methyl-1H-imidazol-3-ium iodide can be compared with similar compounds such as:

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • 4-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)phenylboronic acid

These compounds share structural similarities but differ in their functional groups and specific applications.

Properties

Molecular Formula

C14H23IN4O3

Molecular Weight

422.26 g/mol

IUPAC Name

tert-butyl 4-(3-methylimidazol-3-ium-1-carbonyl)piperazine-1-carboxylate;iodide

InChI

InChI=1S/C14H23N4O3.HI/c1-14(2,3)21-13(20)17-9-7-16(8-10-17)12(19)18-6-5-15(4)11-18;/h5-6,11H,7-10H2,1-4H3;1H/q+1;/p-1

InChI Key

JQHJKXFBDIQGLS-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)N2C=C[N+](=C2)C.[I-]

Origin of Product

United States

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